2-(2,5-Dimethylphenyl)-2-oxoethyl 6-methyl-2-phenyl-4-quinolinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-Dimethylphenyl)-2-oxoethyl 6-methyl-2-phenyl-4-quinolinecarboxylate is a complex organic compound that belongs to the quinolinecarboxylate family This compound is characterized by its unique structure, which includes a quinoline ring system substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethylphenyl)-2-oxoethyl 6-methyl-2-phenyl-4-quinolinecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Substitution Reactions: The quinoline ring is then subjected to substitution reactions to introduce the methyl and phenyl groups at the appropriate positions.
Esterification: The final step involves the esterification of the carboxylic acid group with 2-(2,5-dimethylphenyl)-2-oxoethanol to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethylphenyl)-2-oxoethyl 6-methyl-2-phenyl-4-quinolinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.
Scientific Research Applications
2-(2,5-Dimethylphenyl)-2-oxoethyl 6-methyl-2-phenyl-4-quinolinecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethylphenyl)-2-oxoethyl 6-methyl-2-phenyl-4-quinolinecarboxylate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of essential biomolecules in microorganisms. In cancer research, it may exert its effects by interfering with cell division and inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoline-4-carboxylate: Similar structure but lacks the dimethylphenyl and oxoethyl groups.
6-Methylquinoline-2-carboxylate: Similar structure but lacks the phenyl and oxoethyl groups.
Uniqueness
2-(2,5-Dimethylphenyl)-2-oxoethyl 6-methyl-2-phenyl-4-quinolinecarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C27H23NO3 |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
[2-(2,5-dimethylphenyl)-2-oxoethyl] 6-methyl-2-phenylquinoline-4-carboxylate |
InChI |
InChI=1S/C27H23NO3/c1-17-9-11-19(3)21(13-17)26(29)16-31-27(30)23-15-25(20-7-5-4-6-8-20)28-24-12-10-18(2)14-22(23)24/h4-15H,16H2,1-3H3 |
InChI Key |
MVNQDYOJDNDGDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)OCC(=O)C3=C(C=CC(=C3)C)C)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.